molecular formula C14H10O8 B12446061 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid

2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid

Cat. No.: B12446061
M. Wt: 306.22 g/mol
InChI Key: IUKYJNCDSUILBM-UHFFFAOYSA-N
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Description

2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid is a complex organic compound with the molecular formula C14H10O8 This compound is characterized by its unique furobenzofuran structure, which includes multiple functional groups such as carboxyl and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the furobenzofuran core, followed by functional group modifications to introduce the carboxymethyl and other substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furobenzofuran derivatives with different substituents. Examples are:

Uniqueness

What sets 2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro3,4-fbenzofuran-5-yl]acetic acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H10O8

Molecular Weight

306.22 g/mol

IUPAC Name

2-[1-(carboxymethyl)-3,7-dioxo-1,5-dihydrofuro[3,4-f][2]benzofuran-5-yl]acetic acid

InChI

InChI=1S/C14H10O8/c15-11(16)3-9-5-1-7-6(2-8(5)14(20)21-9)10(4-12(17)18)22-13(7)19/h1-2,9-10H,3-4H2,(H,15,16)(H,17,18)

InChI Key

IUKYJNCDSUILBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(OC(=O)C2=CC3=C1C(=O)OC3CC(=O)O)CC(=O)O

Origin of Product

United States

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